2-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline ring system that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pictet-Spengler Reaction: This classic method involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst, typically hydrochloric acid, at elevated temperatures to yield 2-phenyl-1,2,3,4-tetrahydroquinoline.
Borrowing Hydrogen Methodology: This modern approach uses a manganese PN3 pincer catalyst to facilitate the one-pot synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the Pictet-Spengler reaction, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Phenyl-1,2,3,4-tetrahydroquinoline can be oxidized to form quinoline derivatives.
Reduction: The compound can undergo reduction reactions to form fully saturated derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, similar to other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstate ions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinolines depending on the reagents used.
Scientific Research Applications
2-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives and similar heterocyclic compounds:
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with different biological activities and synthetic routes.
Quinoline: Fully aromatic and exhibits different reactivity and applications.
Hydroquinoline Derivatives: These compounds have varied applications in pharmaceuticals and industry.
Properties
CAS No. |
24005-23-0 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.3 |
Purity |
0 |
Origin of Product |
United States |
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